Product packaging for Hydroxydehydro Nifedipine Carboxylate(Cat. No.:CAS No. 34783-31-8)

Hydroxydehydro Nifedipine Carboxylate

Cat. No.: B023494
CAS No.: 34783-31-8
M. Wt: 346.29 g/mol
InChI Key: ARDQNVJJIRIJPD-UHFFFAOYSA-N
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Description

Contextualization within Dihydropyridine (B1217469) Metabolism Research

The metabolism of dihydropyridine-based drugs like nifedipine (B1678770) is a central area of investigation in pharmacology. These drugs are known to undergo extensive metabolism, primarily in the liver, mediated by the cytochrome P450 enzyme system, specifically CYP3A4. drugbank.comijclinmedcasereports.comyoutube.com This metabolic process transforms the active drug into various other compounds, which are then eliminated from the body.

The primary metabolic pathway for nifedipine involves the oxidation of its dihydropyridine ring to a pyridine (B92270) ring. This process leads to the formation of several metabolites, including Hydroxydehydro Nifedipine Carboxylate. Research into the metabolism of newer dihydropyridine analogues, such as mebudipine (B26035) and dibudipine, often uses nifedipine and its metabolic pathways as a benchmark for comparison. nih.gov Understanding the formation and fate of metabolites like this compound is essential for predicting potential drug-drug interactions and variability in patient response.

Significance as a Nifedipine Metabolite in Pharmacological Studies

This compound, along with other major metabolites, serves as a key biomarker in pharmacokinetic studies of nifedipine. nih.gov Its presence and concentration in plasma and urine provide valuable information about the rate and extent of nifedipine metabolism in an individual. nih.gov The metabolites of nifedipine, including the pyridine derivatives, are generally considered to be pharmacologically inactive. drugbank.com

The significance of this compound in pharmacological studies lies in its role in assessing patient compliance and understanding the metabolic profile of nifedipine. nih.gov The development of analytical methods to quantify these metabolites is a testament to their importance in clinical pharmacology. nih.gov The ratio of the parent drug to its metabolites can also offer insights into the activity of the CYP3A4 enzyme, which is crucial for personalizing medicine.

Current Research Landscape and Emerging Questions

The current research landscape continues to explore the nuances of nifedipine metabolism. While the primary metabolic pathways are well-established, emerging research focuses on factors that can influence this metabolism, leading to inter-individual variability in drug response. One area of active investigation is the influence of genetic polymorphisms of CYP3A4 on the metabolism of nifedipine. pharmgkb.org

Another emerging area of interest is the impact of the gut microbiota on drug metabolism. Recent studies in spontaneously hypertensive rats suggest that the gut microbiota may play a role in the metabolism of nifedipine, which could contribute to age-dependent differences in the drug's pharmacokinetics. nih.gov

Key questions that remain to be fully elucidated include:

To what extent do genetic variations in CYP3A4 and other metabolizing enzymes affect the formation of this compound and other metabolites?

What is the precise role of the gut microbiome in the metabolism of nifedipine and the subsequent formation of its metabolites?

Are there any subtle biological activities of nifedipine metabolites that have not yet been fully characterized?

These ongoing research questions highlight the continued importance of studying metabolites like this compound to optimize the therapeutic use of nifedipine.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C16H14N2O7
Molecular Weight 346.29 g/mol
CAS Number 34783-31-8
Synonyms 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid

Source: lgcstandards.com

Major Metabolites of Nifedipine

MetaboliteChemical Name
M I 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid
M II 2-hydroxymethyl-pyridinecarboxylic acid

Source: drugbank.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O7 B023494 Hydroxydehydro Nifedipine Carboxylate CAS No. 34783-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7/c1-8-12(16(22)25-2)13(14(15(20)21)10(7-19)17-8)9-5-3-4-6-11(9)18(23)24/h3-6,19H,7H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDQNVJJIRIJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)CO)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544729
Record name 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34783-31-8
Record name Hydroxydehydro nifedipine carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYDEHYDRO NIFEDIPINE CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X84A812XXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biotransformation Pathways and Metabolic Profiling of Nifedipine to Hydroxydehydro Nifedipine Carboxylate

Oxidative Biotransformation Mechanisms Leading to Metabolite Formation

The primary route of nifedipine (B1678770) metabolism is through oxidation. nih.gov The initial and most critical step involves the oxidation of the dihydropyridine (B1217469) ring of the nifedipine molecule. nih.govresearchgate.net This process leads to the formation of a pyridine (B92270) analog, a transformation that is a key feature in the metabolism of dihydropyridine drugs. researchgate.net This aromatization of the dihydropyridine ring is a crucial detoxification step, as the resulting pyridine derivative is pharmacologically inactive. researchgate.net Subsequent oxidative reactions further modify the molecule. These include the hydroxylation of one of the methyl groups and the hydrolysis of a methyl ester group to a carboxylic acid, ultimately leading to the formation of hydroxydehydro nifedipine carboxylate. nih.govbiomol.com

Enzymatic Systems Governing Metabolite Formation

The enzymatic machinery responsible for the biotransformation of nifedipine is predominantly the cytochrome P450 (CYP) system, with the CYP3A subfamily playing a central role. nih.govnih.gov

Cytochrome P450 Isoforms: CYP3A4 and CYP3A5 Relevance

CYP3A4: This is the principal enzyme responsible for the metabolism of nifedipine in the liver and small intestine. nih.govnih.govyoutube.com Its high efficiency in metabolizing nifedipine underscores its importance in the drug's first-pass metabolism, which significantly influences its bioavailability. nih.govnih.gov The oxidation of the dihydropyridine ring to its pyridine analog is primarily catalyzed by CYP3A4. nih.gov

CYP3A5: While CYP3A4 is the major player, CYP3A5 also contributes to nifedipine metabolism. nih.gov However, its contribution is generally less significant than that of CYP3A4 in most populations. nih.gov The expression of CYP3A5 is polymorphic, meaning it varies among different ethnic groups, which can lead to interindividual differences in nifedipine metabolism. nih.gov Studies have shown that in individuals who express functional CYP3A5, the oral clearance of nifedipine can be significantly higher. nih.goviu.edu

The activity of these enzymes can be influenced by various factors, including genetic polymorphisms and the co-administration of other drugs that are also substrates, inhibitors, or inducers of CYP3A4/5. nih.govpharmgkb.org

Metabolic Precursors and Related Dihydropyridine Derivatives

The formation of this compound is a multi-step process involving key precursors and intermediates.

Nifedipine as the Parent Compound

Nifedipine is the starting molecule for this metabolic pathway. nih.govnih.govnih.govnih.govnih.govsmpdb.ca As a 1,4-dihydropyridine (B1200194) calcium channel blocker, its therapeutic effects are dependent on its chemical structure. nih.gov The biotransformation process, initiated by oxidation, effectively deactivates the drug. researchgate.net

Dehydronifedipine and Other Key Intermediates

A primary and crucial intermediate in the metabolic cascade is dehydronifedipine, also known as the pyridine analog of nifedipine. nih.govnih.govpharmaffiliates.com This metabolite is formed through the CYP3A4-mediated oxidation of the dihydropyridine ring of nifedipine. nih.gov Dehydronifedipine itself is pharmacologically inactive and serves as a precursor for further metabolism. medchemexpress.comhmdb.cacymitquimica.com Subsequent enzymatic reactions, including hydroxylation and ester hydrolysis, convert dehydronifedipine into other metabolites, ultimately leading to the formation of 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid and the further metabolized 2-hydroxymethyl-pyridine carboxylic acid, which is this compound. nih.govbiomol.com

Interspecies Variability in Metabolic Pathways and Metabolite Yields

Significant differences in the metabolism of nifedipine have been observed across different species. While the fundamental oxidative pathways are generally conserved, the rate and extent of metabolism, as well as the profile of the resulting metabolites, can vary. For instance, studies comparing the pharmacokinetics of nifedipine in different ethnic groups have revealed significant variations in metabolic rates. nih.govnih.gov South Asian volunteers have shown a threefold higher area under the plasma concentration-time curve (AUC) for nifedipine compared to Caucasians, suggesting a lower first-pass metabolism in this group. nih.govnih.gov These differences are often attributed to genetic polymorphisms in the CYP3A enzymes, particularly CYP3A5, which is expressed at different frequencies in various populations. nih.gov Such variability underscores the importance of considering genetic factors in understanding and predicting the metabolic fate of nifedipine.

ParameterSouth Asian VolunteersCaucasian Volunteers
Nifedipine AUC (ng ml-1 h)989 +/- 166323 +/- 116
Ratio of AUC (Nifedipine/Nitropyridine analogue)4.6 +/- 1.92.3 +/- 1.1
Data from a comparative pharmacokinetic study of a single oral dose of 20 mg nifedipine. nih.gov

Investigation of Pharmacological and Biological Activities of Hydroxydehydro Nifedipine Carboxylate

In Vitro Pharmacological Characterization

A thorough search of scientific databases yields no specific studies detailing the in vitro pharmacological profile of Hydroxydehydro Nifedipine (B1678770) Carboxylate. Consequently, there is no available data for the following subsections.

Cellular and Subcellular Effects Profiling

There are currently no published studies investigating the cellular or subcellular effects of Hydroxydehydro Nifedipine Carboxylate.

Receptor Binding and Signaling Pathway Modulation Studies

Information regarding the receptor binding affinity and potential modulation of signaling pathways by this compound is not available in the current scientific literature.

Enzymatic Inhibition or Induction Profiling of Metabolic Enzymes (if applicable)

There are no specific data on whether this compound inhibits or induces metabolic enzymes.

Evaluation of Potential Cytotoxicity or Other Biological Activities in Cell-Based Assays

No studies evaluating the potential cytotoxicity or other biological activities of this compound in cell-based assays have been found.

In Vivo Biological Assessments

Consistent with the lack of in vitro data, there is a corresponding absence of in vivo studies specifically examining the biological effects of this compound.

Observational Studies on Physiological Responses and Endpoints

No observational studies on the physiological responses and endpoints following administration of this compound have been documented in the available literature.

Elucidation of Mechanisms of Action or Influence on Biological Systems

While this compound itself is not pharmacologically active in the same way as its parent compound, its formation and presence are integral to the pharmacokinetics of nifedipine.

Passive or Active Pharmacological Roles

This compound plays a passive pharmacological role. It is considered an inert end-product of nifedipine's metabolic pathway. Its primary significance lies not in direct physiological action but in its function as a marker for nifedipine metabolism. The conversion of active nifedipine to this inactive metabolite is a key step in the drug's clearance from the body. nih.govsigmaaldrich.com

Indirect Modulation of Parent Drug Bioavailability or Activity

Although direct activity is absent, the metabolic pathway that produces this compound is central to nifedipine's bioavailability. Nifedipine undergoes extensive first-pass metabolism, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall. drugbank.comnih.gov This process, which converts nifedipine to its inactive metabolites, significantly reduces the amount of active drug reaching systemic circulation, with oral bioavailability ranging from 45% to 68%. drugbank.comnih.gov

There is no strong evidence to suggest that this compound itself directly inhibits or induces the CYP3A4 enzymes responsible for its own formation in a feedback loop. However, the rate of its formation is a direct reflection of CYP3A4 activity. Therefore, any factor that modulates CYP3A4 can indirectly alter the levels of both nifedipine and its metabolites.

Role in Drug-Drug and Drug-Host Interactions, particularly in relation to Nifedipine metabolism

The formation of this compound is at the heart of numerous drug-drug and drug-host interactions involving nifedipine. These interactions are almost exclusively centered on the activity of the CYP3A4 enzyme system. nih.govijclinmedcasereports.com

Drug-Drug Interactions: Co-administration of nifedipine with drugs that are potent inhibitors of CYP3A4 can lead to a significant increase in nifedipine's plasma concentration and a corresponding decrease in the formation of its metabolites. This is because the metabolic pathway is blocked, leading to a higher risk of nifedipine-related effects. Conversely, CYP3A4 inducers can accelerate nifedipine metabolism, increasing the production of inactive metabolites and potentially reducing the drug's therapeutic efficacy. youtube.com

Interactive Table: Influence of CYP3A4 Modulators on Nifedipine Metabolism

Modulator TypeExamplesEffect on CYP3A4 ActivityImpact on Nifedipine LevelsImpact on Metabolite Formation
Inhibitors Ketoconazole, Itraconazole, Erythromycin, Grapefruit Juice. youtube.comwellrx.comaafp.orgDecreaseIncreaseDecrease
Inducers Rifampin, Phenobarbital, Phenytoin, St. John's Wort. youtube.comwww.nhs.ukIncreaseDecreaseIncrease

Drug-Host Interactions: Host factors, particularly genetic variations (polymorphisms) in the CYP3A enzymes, can significantly influence the rate of nifedipine metabolism. For instance, individuals with certain genetic variants of CYP3A5 may metabolize nifedipine more rapidly, leading to lower plasma concentrations of the parent drug and higher levels of its metabolites for a given dose. nih.gov This genetic variability can contribute to inter-individual differences in drug response and the risk of adverse effects. Furthermore, liver disease can impair metabolic capacity, slowing the conversion of nifedipine to its metabolites and increasing the drug's half-life and bioavailability. nih.govdrugs.com

Advanced Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of bioanalytical methods, enabling the separation of the analyte of interest from endogenous interferences and other drug-related substances. For Hydroxydehydro Nifedipine (B1678770) Carboxylate, several techniques have been adapted to provide reliable and accurate measurements.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the gold standard for the quantification of drug metabolites in biological fluids due to its exceptional sensitivity and specificity. While specific methods extensively validated exclusively for Hydroxydehydro Nifedipine Carboxylate are not widely published, the principles and parameters used for its parent drug, Nifedipine, and its primary metabolites are directly applicable and often include the carboxylate metabolite in their scope.

An early, foundational HPLC method successfully separated Nifedipine from three of its metabolites, including dehydronifedipinic acid (an alternative name for this compound). nih.govresearchgate.net This method utilized a C8 reverse-phase column with a mobile phase consisting of 35% acetonitrile in 0.1 M phosphate buffer (pH 4.0), demonstrating the feasibility of separating these compounds chromatographically. nih.gov

Modern HPLC-MS/MS methods build upon these principles, typically employing C18 reverse-phase columns for enhanced retention of a broad range of compounds. researchgate.netbiointerfaceresearch.comnih.govresearchgate.netnih.govresearchgate.net Gradient elution is often preferred to effectively separate the relatively non-polar parent drug from its more polar metabolites. researchgate.netbiointerfaceresearch.comresearchgate.net The mobile phase commonly consists of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic modifier like acetonitrile or methanol. nih.govnih.gov

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte. nih.gov For acidic compounds like this compound, electrospray ionization (ESI) in negative ion mode is often effective. The table below illustrates typical parameters for an HPLC-MS/MS system used in the analysis of Nifedipine, which can be adapted for its carboxylate metabolite.

Table 1: Illustrative HPLC-MS/MS Parameters for Nifedipine Metabolite Analysis

Parameter Typical Setting
HPLC System
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C
MS/MS System
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Gas Nitrogen
Collision Gas Argon

Method validation for such assays typically demonstrates excellent performance. For instance, a study quantifying Nifedipine and its primary metabolite, dehydronifedipine, showed linearity over a concentration range of 0.5-100 ng/mL. nih.gov The precision, measured as the relative standard deviation (RSD), was found to be below 5% for both repeatability and intermediate precision. nih.gov Similar performance, with a lower limit of quantification (LLOQ) in the low ng/mL range, is expected for this compound. biointerfaceresearch.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic efficiency and is a powerful tool for structural elucidation and quantification. However, its application to polar and non-volatile compounds like this compound is contingent on a crucial chemical modification step known as derivatization. researchgate.netusherbrooke.ca The presence of both a carboxylic acid and a hydroxyl group renders the molecule unsuitable for direct GC analysis.

Derivatization converts these polar functional groups into less polar, more volatile derivatives. Common approaches for carboxylic acids include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used to convert active hydrogens on hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters, respectively. usherbrooke.ca

Alkylation (Esterification): This process converts the carboxylic acid into an ester (e.g., a methyl or ethyl ester), which is more volatile. researchgate.net

Once derivatized, the analyte can be separated on a low-polarity capillary GC column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by a mass spectrometer. A sensitive, efficient, and reproducible capillary GC method with electron-capture detection has been reported for the quantitation of Nifedipine and its principal metabolites, including the urinary metabolite M-II (a likely analogue of this compound). nih.gov This demonstrates the viability of GC-based methods for this class of compounds following appropriate sample preparation. nih.gov

The primary challenge with GC-MS for this analyte lies in the derivatization step, which must be reproducible, efficient, and should not introduce degradation products.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages in terms of simplicity, cost-effectiveness, and high sample throughput. It is particularly useful for qualitative screening and semi-quantitative analysis of drug metabolites in biological fluids. sigmaaldrich.com

For the analysis of Nifedipine and its metabolites, a stability-indicating HPTLC method has been developed using a mobile phase of chloroform, ethyl acetate, and cyclohexane (19:2:2, v/v/v). nih.gov While this specific system was optimized for the less polar parent drug, adjustments to the mobile phase composition by increasing the proportion of polar solvents would be necessary to achieve adequate migration and separation of the highly polar this compound. The detection of spots on the HPTLC plate is typically performed using a UV densitometer. HPTLC can serve as a valuable tool for monitoring patient compliance by detecting the presence of metabolites in urine. sigmaaldrich.com

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

Technique Primary Application Advantages Limitations
HPLC-MS/MS High-sensitivity quantification High sensitivity and specificity, suitable for complex matrices. High instrument cost, potential for matrix effects.
GC-MS Quantification and structural confirmation High resolution, provides structural information. Requires derivatization for polar analytes, potential for thermal degradation.
HPTLC Qualitative and semi-quantitative screening High throughput, low cost, simple operation. Lower sensitivity and resolution compared to HPLC and GC, primarily semi-quantitative.

Sample Preparation Strategies for Complex Biological Matrices (e.g., Plasma, Urine, Tissue)

The successful analysis of this compound from biological matrices is critically dependent on the sample preparation strategy. The goal is to efficiently extract the analyte, remove interfering endogenous components like proteins and lipids, and concentrate the sample to achieve the required sensitivity. biointerfaceresearch.com

Protein Precipitation (PPT) is one of the simplest and most rapid methods for sample clean-up, particularly for plasma and serum samples. norlab.comscielo.br It involves adding a water-miscible organic solvent, most commonly acetonitrile, to the plasma sample. scielo.brresearchgate.netnih.gov This disrupts the solvation of proteins, causing them to denature and precipitate out of the solution.

A typical procedure involves adding acetonitrile to the plasma sample in a specific ratio (e.g., 2:1 or 3:1 v/v), followed by vortexing and centrifugation to pellet the precipitated proteins. scielo.brresearchgate.net The resulting supernatant, containing the analyte, can then be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent. norlab.com Acetonitrile is often favored as it generally leads to cleaner extracts compared to other solvents like methanol. scielo.br Studies have shown that acetonitrile is highly effective, capable of precipitating over 99% of plasma proteins and yielding high analyte recovery (often exceeding 80%). scielo.brresearchgate.netnih.gov

While simple and fast, PPT is a non-selective technique and may result in significant matrix effects due to the co-extraction of other soluble endogenous components like phospholipids, which can interfere with the ionization process in the mass spectrometer.

Solid-Phase Extraction (SPE) is a more selective and powerful sample preparation technique that provides cleaner extracts and higher concentration factors compared to protein precipitation. researchgate.net SPE utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample, while unwanted matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.

For an acidic compound like this compound, a mixed-mode SPE sorbent is often the most effective choice. sigmaaldrich.combohrium.comyoutube.com These sorbents possess both a non-polar (e.g., C8 or C18) and an ion-exchange (e.g., anion exchange) functionality. This dual retention mechanism allows for a more rigorous and specific clean-up protocol.

A generic mixed-mode anion exchange (MAX) SPE procedure for an acidic analyte would involve the following steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous buffer.

Loading: The pre-treated biological sample (e.g., urine or diluted plasma) is loaded onto the cartridge at a controlled pH where the analyte is ionized (negatively charged) and the strong anion exchanger is also charged, allowing for strong ionic retention.

Washing: A series of washes with aqueous buffers and organic solvents removes neutral and basic interferences. The strong ionic interaction retains the acidic analyte on the sorbent.

Elution: The analyte is eluted by changing the pH of the eluting solvent to neutralize the charge on the analyte or the sorbent, thereby disrupting the ionic interaction.

The recovery of Nifedipine and its metabolites using SPE is generally high. For instance, a method using C18 SPE for Nifedipine and its primary metabolite reported absolute recoveries of around 95%. nih.gov Similar or better recoveries can be expected for this compound using a more targeted mixed-mode SPE approach.

Table 3: Summary of Sample Preparation Validation Data from a Representative HPLC Study for Nifedipine Metabolites nih.gov

Analyte Matrix Preparation Method Recovery (%) Coefficient of Variation (%)
Dehydronifedipinic Acid Serum Liquid-Liquid Extraction 81 ± 10 15-20
Dehydronifedipinic Acid Urine Liquid-Liquid Extraction 70 ± 12 15-20

Method Validation Protocols and Performance Parameters (e.g., Recovery, Precision, Sensitivity, ICH Guidelines)

The validation of analytical methods for the quantification of this compound adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH), ensuring the reliability, accuracy, and precision of the obtained data. While specific validation data for this metabolite is not extensively published, the protocols applied are analogous to those used for the quantification of Nifedipine and its other related impurities. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with UV or mass spectrometric detection are the most common techniques employed.

Method validation encompasses a comprehensive evaluation of several key performance parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the parent drug (Nifedipine), other metabolites, and matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For related compounds of Nifedipine, linearity is often established over a concentration range relevant for impurity profiling.

Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. Recovery studies for Nifedipine's impurities typically yield results in the range of 99-105%.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For related substances of Nifedipine, the relative standard deviation (RSD) for precision is generally expected to be less than 5.0%.

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOQ for Nifedipine impurities using UPLC methods can be as low as 0.05 µg/mL, demonstrating high sensitivity.

The validation process ensures that the analytical method is suitable for its intended purpose, whether it be for quality control of the active pharmaceutical ingredient, stability studies, or metabolic profiling.

Table 1: Representative Performance Parameters for Analytical Methods Used for Nifedipine and its Related Compounds
ParameterTypical Acceptance Criteria/Value
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (Recovery)99-105%
Precision (RSD)< 5.0%
Limit of Quantification (LOQ)~0.05 µg/mL (UPLC)

Development and Application of Reference Standards and Isotope-Labeled Analogs

Reference Standards

The availability of high-purity, well-characterized reference standards for this compound is a prerequisite for accurate quantification. These standards are essential for the positive identification of the compound in chromatographic analyses and for the preparation of calibration curves to determine its concentration in various samples.

Reference standards for this compound are commercially available from several specialized suppliers. These standards are typically accompanied by a Certificate of Analysis that provides detailed information on their identity, purity, and characterization data, which may include techniques such as Mass Spectrometry, NMR spectroscopy, and HPLC. The use of these certified reference materials ensures the traceability and reliability of analytical results, which is critical in a regulated environment.

Isotope-Labeled Analogs

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative analysis, particularly in bioanalytical methods using mass spectrometry. These analogs, typically labeled with deuterium (²H) or carbon-13 (¹³C), have nearly identical physicochemical properties to the unlabeled analyte. Their use allows for the correction of variability in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.

Currently, there is limited publicly available information on the synthesis and application of isotope-labeled analogs of this compound. The development of such standards would represent a significant advancement in the bioanalytical study of this metabolite, enabling more precise pharmacokinetic and metabolic investigations.

Table 2: List of Compounds Mentioned
Compound Name
This compound
Nifedipine

Computational and in Silico Modeling Approaches in Hydroxydehydro Nifedipine Carboxylate Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand, such as Hydroxydehydro Nifedipine (B1678770) Carboxylate, interacts with its biological targets. While specific docking studies on this metabolite are not extensively documented in publicly available literature, the principles can be understood from studies on the parent compound, Nifedipine, and its analogs.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor. For Nifedipine and its derivatives, docking studies have been instrumental in elucidating their interaction with L-type calcium channels. nih.gov These studies involve creating a three-dimensional model of the receptor's binding site and computationally fitting the ligand into it. The binding affinity is then estimated based on scoring functions that calculate the free energy of binding. For instance, research on Nifedipine isosteres has utilized molecular docking to assess their binding affinity with target proteins, revealing key interactions that contribute to their pharmacological activity. nih.gov

MD simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movements of atoms and molecules over time. biorxiv.orgias.ac.in This allows for the study of the stability of the docked pose, conformational changes in both the ligand and the receptor upon binding, and the role of solvent molecules. For a metabolite like Hydroxydehydro Nifedipine Carboxylate, MD simulations could reveal how the introduction of hydroxyl and carboxyl groups, compared to the parent Nifedipine, alters its binding mode and residence time within the calcium channel's binding pocket. A study on Nifedipine's interaction with a lipid bilayer using MD simulations highlighted how the membrane environment stabilizes the drug's conformation required for its antagonist activity. ias.ac.infao.org Such simulations are crucial for understanding how the metabolite might partition into the cell membrane to access its binding site on the transmembrane region of the target protein. biorxiv.org

Table 1: Key Interaction Parameters from Molecular Docking and Dynamics Studies of Nifedipine Analogs

Compound ClassTarget ProteinKey Interacting Residues (Example)Predicted Binding Affinity (Example)Reference
Dihydropyridine (B1217469) DerivativesL-type Calcium ChannelThr1206-6.3 kcal/mol nih.gov
Nifedipine AnalogueL-type Calcium ChannelNot specifiedNot specified ias.ac.in

This table is illustrative and based on findings for Nifedipine analogs. Specific data for this compound would require dedicated computational studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. ntnu.noresearchgate.net These models are valuable for predicting the activity of new or untested compounds, such as metabolites. For dihydropyridine derivatives, QSAR studies have been employed to understand the structural requirements for their calcium channel blocking activity. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). cinc.org A mathematical equation is then derived to correlate these descriptors with the biological activity.

For this compound, a QSAR model could be developed to predict its potency as a calcium channel blocker relative to Nifedipine and other metabolites. By comparing its molecular descriptors to those of a series of known dihydropyridine calcium channel antagonists, it would be possible to estimate its activity. For example, QSAR studies on Nifedipine analogues have shown that the antihypertensive activity can be correlated with parameters like the calculated octanol/water partition coefficient (clogP). nih.gov Another study highlighted that the substitution pattern on the phenyl ring affects activity through a combination of steric, electronic, and hydrophobic factors. cinc.org

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Dihydropyridines

Descriptor TypeSpecific DescriptorRelevance to Biological ActivityReference
ElectronicHOMO/LUMO energies, Dipole moment, Hammett constantsInfluences binding affinity and reactivity cinc.org
StericMolecular volume, Verloop sterimol parameters (B1, L)Affects the fit of the molecule into the binding site cinc.org
HydrophobicHansch hydrophobic constant (π), clogPGoverns membrane permeability and interaction with hydrophobic pockets nih.govcinc.org

Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition and Exposure

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. wikipedia.orgallucent.com These models are constructed based on the physiological and anatomical structure of the body, incorporating parameters like organ volumes, blood flow rates, and tissue composition.

A PBPK model for this compound would integrate its physicochemical properties (e.g., molecular weight, pKa, solubility, and permeability) and in vitro metabolic data. biopharmaservices.com The model could then simulate its concentration-time profiles in different parts of the body following the administration of Nifedipine. Such models are particularly useful for investigating drug-drug interactions. For instance, PBPK modeling has been used to understand how co-administered drugs that inhibit or induce cytochrome P450 enzymes, the primary enzymes responsible for Nifedipine metabolism, affect the exposure of Nifedipine and its metabolites. nih.govfrontiersin.org

Table 3: Key Components of a PBPK Model for a Drug Metabolite

Model ComponentParametersPurpose in Metabolite ModelingReference
System Data Organ volumes, blood flows, tissue compositionDefines the physiological environment for distribution wikipedia.org
Drug/Metabolite Data Molecular weight, logP, pKa, solubility, permeability, protein bindingDetermines the ADME properties of the metabolite allucent.com
Trial Design Route of administration, dose of parent drugSimulates the input function for metabolite formation
Metabolism Data Enzyme kinetics (e.g., Vmax, Km) for metabolite formation and eliminationPredicts the rate of appearance and disappearance of the metabolite nih.gov

Prediction of Metabolic Fate and Enzyme Interaction Propensities using Computational Tools

Computational tools play a significant role in predicting the metabolic fate of a compound and its potential interactions with metabolic enzymes. nih.gov For this compound, these tools can help to understand its further metabolism and its potential to inhibit or induce drug-metabolizing enzymes.

Various software programs and web-based platforms are available that use different approaches, including rule-based systems, machine learning, and quantum chemical methods, to predict metabolism. nih.govbenthamscience.com Rule-based systems contain a library of known biotransformation reactions and can predict likely metabolites by applying these rules to the structure of the compound. Machine learning models are trained on large datasets of known enzyme substrates and inhibitors to predict the likelihood of a new compound being metabolized by a specific enzyme. mdpi.com

For this compound, these tools could predict whether it is a substrate for further phase I or phase II metabolic reactions. Given that Nifedipine is primarily metabolized by CYP3A4, it is plausible that this metabolite also interacts with the same enzyme. nih.govpharmgkb.org Computational tools can predict the site of metabolism on the molecule and the structures of potential subsequent metabolites. nih.gov Furthermore, these tools can assess the propensity of this compound to act as an inhibitor of various cytochrome P450 isoforms, which is important for predicting potential drug-drug interactions. benthamscience.com For example, Nifedipine itself is known to be a noncompetitive inhibitor of CYP2C9. wikipedia.org Computational models can help determine if this property is retained or altered in its metabolite.

Translational Research and Clinical Significance of Hydroxydehydro Nifedipine Carboxylate

Biomarker Potential for Drug Metabolism Phenotyping and Compliance Monitoring

The measurement of hydroxydehydro nifedipine (B1678770) carboxylate in biological samples, such as urine, offers a valuable tool for clinical pharmacology. Its concentration can serve as a biomarker to phenotype an individual's drug-metabolizing capacity, specifically the activity of the CYP3A4 enzyme system. Individuals with higher levels of this metabolite relative to the parent drug are likely extensive metabolizers, while lower levels may indicate a poor metabolizer status.

Furthermore, monitoring for the presence of this metabolite is a reliable method for assessing patient adherence to nifedipine therapy. A simple semiquantitative method for detecting metabolites in urine has been developed, which can be used to monitor patient compliance effectively. ahajournals.orgnih.govsemanticscholar.org The absence of the metabolite in a patient's urine would strongly suggest non-compliance with the prescribed treatment regimen.

Contribution to Overall Nifedipine Pharmacokinetics and Pharmacodynamics in Patients

Nifedipine undergoes extensive first-pass metabolism in the liver, where it is converted into inactive metabolites, including hydroxydehydro nifedipine carboxylate. drugbank.comahajournals.org These metabolites are then excreted, with 60-80% being recovered in the urine. drugbank.com The formation of this compound is a critical step in the clearance of nifedipine.

Inter-individual Variability and Genetic Polymorphisms Influencing Metabolite Levels and Clinical Outcomes

Significant variability in the plasma concentrations of nifedipine is observed among patients, which is largely attributed to genetic differences in metabolic enzymes. researchgate.net Genetic polymorphisms, particularly in the CYP3A4 and CYP3A5 genes, are known to play a crucial role in the disposition of nifedipine and consequently influence the levels of its metabolites like this compound. nih.govresearchgate.net

Variations in these genes can lead to decreased, increased, or even non-functional enzyme activity, altering the rate at which nifedipine is metabolized. ebmconsult.com For instance, the CYP3A417 allele is associated with a significant decrease in the ability to metabolize nifedipine. ebmconsult.comnih.gov Similarly, polymorphisms such as CYP3A4 rs2242480 and CYP3A53 have been shown to significantly influence the pharmacokinetics of nifedipine. researchgate.netnih.govresearchgate.net This genetic variability is a key determinant of why some patients may experience exaggerated drug effects or require dose adjustments to achieve the desired therapeutic outcome. ebmconsult.com

Gene (Polymorphism)Effect on Nifedipine MetabolismImpact on Metabolite LevelsClinical Implication
CYP3A417Significantly decreased enzyme activity. nih.govLower levels of this compound.Increased plasma concentrations of active nifedipine, potential for toxicity. ebmconsult.com
CYP3A420Non-functional enzyme. ebmconsult.comVery low to absent levels of the metabolite.High risk of adverse effects due to accumulation of nifedipine. ebmconsult.com
CYP3A53Associated with differences in nifedipine disposition. nih.govVariable metabolite levels depending on genotype.Contributes to inter-individual differences in drug response. nih.gov
POR28Impacts CYP3A4 activity, associated with differences in nifedipine disposition. nih.govAltered metabolite levels.Affects the clearance and peak concentration of nifedipine. nih.gov

Implications in Patient Populations with Altered Metabolic Capacities (e.g., Hepatic Impairment)

In patients with compromised liver function, the metabolism of nifedipine is significantly impaired. nih.govdrugs.com Since the liver is the primary site of CYP3A4 activity, conditions such as hepatic cirrhosis lead to reduced clearance and a substantially prolonged half-life of nifedipine. nih.govresearchgate.net Studies have shown a fourfold increase in the elimination half-life in patients with cirrhosis compared to healthy subjects. nih.gov

This reduced metabolic capacity directly affects the production of this compound. In individuals with hepatic impairment, the rate of formation of this metabolite is decreased, leading to lower concentrations in plasma and urine. Concurrently, the plasma levels of the active drug, nifedipine, are elevated, increasing the risk of accumulation and potential toxicity. nih.govnih.gov Therefore, therapy with nifedipine must be administered cautiously, often at reduced dosages, in patients with significant hepatic impairment. drugs.com

Patient PopulationMetabolic Capacity (CYP3A4)Nifedipine LevelsThis compound Levels
Healthy IndividualsNormalNormalNormal
Hepatic Impairment (e.g., Cirrhosis)Reduced researchgate.netIncreased nih.govDecreased

Role in Understanding and Predicting Adverse Drug Reactions Related to Nifedipine Therapy

The study of this compound and other metabolites is crucial for understanding and predicting adverse drug reactions (ADRs). While rare, nifedipine has been associated with clinically apparent acute liver injury. nih.gov The mechanism for such hepatotoxicity is thought to be the production of a toxic or immunogenic intermediate during its metabolism by the liver. nih.gov

By monitoring the metabolic profile of nifedipine, including the levels of this compound, researchers can investigate potential links between specific metabolic pathways and the occurrence of ADRs. For example, an abnormal accumulation of an intermediate metabolite or a shift in metabolic pathways in certain individuals could be a predictor for an increased risk of liver injury or other serious side effects. singlecare.comwww.nhs.ukdrugs.com Although this compound itself is inactive, its formation pathway may involve reactive intermediates that could be responsible for rare but severe ADRs. nih.gov

Future Research Directions and Unaddressed Scientific Inquiries

Comprehensive Investigation of Long-term Exposure Effects and Accumulation Patterns

Given that Nifedipine (B1678770) is often used for long-term management of conditions like hypertension, understanding the fate of its metabolites in the body over extended periods is crucial. nih.gov Research is underway to investigate the potential for Hydroxydehydro Nifedipine Carboxylate to accumulate in tissues. Studies have shown that long-term administration of Nifedipine can lead to an increased serum concentration of its metabolites. nih.gov These investigations aim to characterize the pharmacokinetic profile of the metabolite with chronic use, including its distribution and elimination patterns. The central question is whether sustained exposure to this compound could have unforeseen physiological consequences.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a more holistic understanding of the role of this compound, researchers are turning to multi-omics approaches. This involves integrating data from metabolomics, which is the study of metabolites, and proteomics, the study of proteins. By combining these large-scale datasets, scientists can create a more comprehensive picture of how Nifedipine and its metabolites influence the intricate network of biochemical processes within the body. This systems-level approach may reveal previously unknown interactions and pathways affected by the metabolite, offering insights that are not apparent from studying the compound in isolation. The gut microbiota is also being explored as a factor that can influence the pharmacokinetics of nifedipine. nih.gov

Advancements in Microfluidic and Organ-on-a-Chip Technologies for Metabolite Studies

The development of advanced in vitro models, such as microfluidic and organ-on-a-chip technologies, is revolutionizing the study of drug metabolism. nih.govmdpi.comnih.gov These sophisticated platforms allow researchers to create micro-environments that mimic the function of human organs, such as the liver, where much of drug metabolism occurs. mdpi.comnih.gov By using these "liver-on-a-chip" systems, scientists can study the formation and effects of this compound in a highly controlled and human-relevant context. mdpi.com This technology holds the promise of providing more accurate predictions of drug metabolism and effects than traditional cell culture or animal models. frontiersin.org

Application in Personalized Medicine and Precision Pharmacology for Optimizing Nifedipine Therapy

A deeper understanding of the metabolism of Nifedipine to this compound has significant implications for personalized medicine. Genetic variations in the CYP3A enzymes can lead to differences in how individuals metabolize Nifedipine, affecting both its efficacy and the potential for adverse effects. nih.gov By elucidating the complete metabolic pathway and the potential activity of its metabolites, clinicians may one day be able to tailor Nifedipine therapy to an individual's unique genetic makeup and metabolic profile. clinicaltrialsgps.com This could involve adjusting dosages to optimize therapeutic outcomes while minimizing the risk of unwanted side effects, ultimately leading to safer and more effective treatment strategies.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Hydroxydehydro Nifedipine Carboxylate in biological matrices?

this compound, a metabolite/impurity of nifedipine, requires high-resolution techniques for accurate quantification. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is widely used, as demonstrated in pharmacokinetic studies of nifedipine metabolites . Key steps include:

  • Sample preparation : Protein precipitation (e.g., acetonitrile) followed by centrifugation to isolate metabolites.
  • Chromatographic conditions : Use of C18 reverse-phase columns with mobile phases optimized for polar metabolites.
  • Validation : Ensure linearity, precision, and sensitivity (e.g., limit of quantitation ≥2.34 mmol/L in rat liver microsomes) .

Q. How is this compound synthesized, and what are its key structural features?

As a dihydropyridine derivative, its synthesis involves:

  • Core structure : Formation of the 1,4-dihydropyridine ring via Hantzsch synthesis, followed by oxidation and carboxylation.
  • Functional groups : The tert-butyl ester and hydroxyl groups influence solubility and stability. Comparative analysis with nifedipine analogs (e.g., amlodipine) highlights its unique carboxylate moiety, which may alter bioavailability .
  • Purification : Recrystallization or column chromatography to isolate the compound from synthetic byproducts .

Q. What are the primary metabolic pathways of nifedipine that generate this compound?

Nifedipine undergoes hepatic metabolism via CYP3A4, producing hydroxylated and dehydrogenated metabolites. This compound is likely formed through:

  • Oxidation : Loss of a methyl group and introduction of a hydroxyl moiety.
  • Decarboxylation : Structural rearrangement confirmed via mass spectrometry .
    Studies in rat models show significant inter-individual variability in metabolite formation due to CYP3A4 polymorphism .

Advanced Research Questions

Q. How can researchers address inter-individual variability in this compound pharmacokinetics during experimental design?

Variability in metabolite levels (e.g., 3-fold differences in CmaxC_{\text{max}} observed in rats treated with baicalin) necessitates:

  • Population pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to account for covariates like CYP3A4 activity.
  • Dose stratification : Group subjects by genotype (e.g., CYP3A5*3/*3 vs. *1/*3 alleles) or enzyme induction status .
  • Statistical tools : Pairwise t-tests and Spearman’s correlation to assess dose-response relationships .

Q. What experimental strategies resolve contradictions in environmental risk assessments for nifedipine metabolites like this compound?

While nifedipine’s Predicted Environmental Concentration (PEC) is below EU action limits, its metabolites require targeted evaluation:

  • Tiered testing : Begin with in silico QSAR models to predict toxicity, followed by Daphnia magna acute toxicity assays.
  • Fate studies : Use radiolabeled nifedipine to track metabolite persistence in aquatic systems .
  • Data integration : Combine high-resolution mass spectrometry (HRMS) with computational toxicology to prioritize metabolites for risk assessment .

Q. How can researchers optimize in vitro assays to study drug interactions involving this compound?

Key considerations include:

  • Enzyme kinetics : Determine KmK_m and VmaxV_{\text{max}} using rat liver microsomes (RLM) or human recombinant CYP3A4. Lineweaver-Burk plots differentiate competitive vs. noncompetitive inhibition .
  • Co-administered agents : Test inhibitors/inducers (e.g., ketoconazole, rifampicin) to assess metabolite modulation.
  • Free vs. bound fractions : Measure unbound metabolite concentrations using ultrafiltration, as protein binding affects pharmacological activity .

Q. What methodologies are critical for distinguishing this compound from structurally related dihydropyridines?

  • Spectroscopic differentiation :
    • NMR : Compare chemical shifts of the carboxylate group (δ ~170-175 ppm in 13C^{13}\text{C} NMR).
    • FT-IR : Identify ester carbonyl stretches (~1740 cm1^{-1}) vs. carboxylate bands (~1600 cm1^{-1}) .
  • Chromatographic resolution : Optimize gradient elution to separate it from nifedipine and amlodipine in mixed standards .

Methodological and Ethical Considerations

Q. How should researchers design studies to ensure reproducibility of this compound data?

  • Protocol documentation : Detail sample preparation (e.g., centrifugation speed, mobile phase pH) and instrument calibration .
  • Negative controls : Include vehicle-treated groups (e.g., saline in rat studies) to baseline metabolite levels .
  • Data transparency : Share raw chromatograms and pharmacokinetic parameters (AUC, t1/2t_{1/2}) in supplementary materials .

What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on metabolite toxicity?

  • PICO framework :
    • Population : Aquatic organisms exposed to nifedipine metabolites.
    • Intervention : this compound at environmental concentrations.
    • Comparison : Parent compound (nifedipine) vs. metabolites.
    • Outcome : LC50 values or biomarker changes .
  • FINER criteria : Ensure questions are Feasible (e.g., accessible LC-MS), Novel (e.g., understudied environmental impact), and Relevant to regulatory guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.